3-(4-Ethoxycarbonylphenyl)isonicotinic acid

Übersicht

Beschreibung

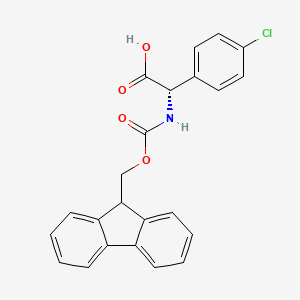

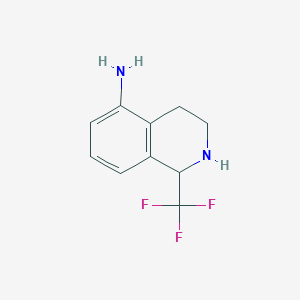

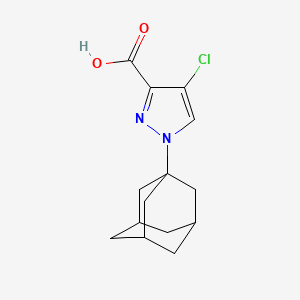

3-(4-Ethoxycarbonylphenyl)isonicotinic acid is an organic compound with the molecular formula C15H13NO4 . It is a derivative of isonicotinic acid, which is itself a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (isonicotinic acid) substituted at the 3-position with a phenyl ring that has an ethoxycarbonyl (ester) group at the 4-position . The InChI code for this compound is 1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-9-16-8-7-12(13)14(17)18/h3-9H,2H2,1H3,(H,17,18) .Wissenschaftliche Forschungsanwendungen

Anti-Tumorigenic Properties

Isonicotinic acid derivatives, including compounds similar to 3-(4-Ethoxycarbonylphenyl)isonicotinic acid, have been investigated for their potential anti-tumorigenic properties. Studies have explored how these compounds interact with cellular mechanisms and their effects on tumor development. For example, the effect of isonicotinic acid hydrazide on tumor development has been examined, with findings indicating a lack of significant inhibitory effect on the development of malignant lymphomas in certain animal models (Tóth & Rustja, 1967).

Anticonvulsant Evaluation

Research has also delved into the anticonvulsant profile of isonicotinic acid derivatives in various experimental seizure models. These studies aim to understand the potential therapeutic applications of these compounds in treating seizure disorders. The evaluation of compounds like isonicotinic acid benzylamide in different seizure models provides insights into their anticonvulsant properties and potential as antiepileptic drugs (Luszczki et al., 2007).

Neuroprotective Effects

Isonicotinic acid derivatives are also being investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have assessed the impact of these compounds on oxidative stress and neuronal damage, offering potential avenues for therapeutic intervention in conditions like Huntington's disease (La Fontaine et al., 2000).

Antimicrobial and Antiviral Applications

Some isonicotinic acid derivatives have been explored for their antimicrobial and antiviral activities. This research is crucial for developing new treatments for infectious diseases, including tuberculosis and potentially other bacterial and viral infections. The synthesis and biological evaluation of isonicotinic acid hydrazide conjugates, for example, have been studied for their potential in infection imaging, indicating a novel approach to diagnosing and treating infections (Hazari et al., 2009).

Wirkmechanismus

Target of Action

Isonicotinic acid, a related compound, is known to selectively induce the expression ofCYP2E1 . CYP2E1 is an enzyme involved in the metabolism of various substances, including drugs and toxins.

Mode of Action

Isonicotinic acid, a related compound, is known to reversibly inhibitCYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2 , CYP2A6 , CYP2C19 , and CYP3A4 at clinically relevant concentrations . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.

Biochemical Pathways

Related compounds such as isonicotinic acid are known to affect thecytochrome P450 metabolic pathway .

Pharmacokinetics

Isonicotinic acid, a related compound, is known to be metabolized by hepaticN-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins .

Result of Action

Related compounds such as isonicotinic acid are known to have bactericidal or bacteriostatic effects depending on the growth rate of the mycobacteria .

Biochemische Analyse

Biochemical Properties

It is known that isonicotinic acid, a related compound, can interact with various enzymes and proteins

Cellular Effects

Related compounds such as isoniazid have been shown to have effects on cellular processes, including gene expression and cellular metabolism . It is possible that 3-(4-Ethoxycarbonylphenyl)isonicotinic acid may have similar effects, but this has not been confirmed.

Molecular Mechanism

It is known that related compounds can interact with biomolecules and influence gene expression , but the specific interactions of this compound have not been studied in detail.

Eigenschaften

IUPAC Name |

3-(4-ethoxycarbonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-9-16-8-7-12(13)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJZRNJACOLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688082 | |

| Record name | 3-[4-(Ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-79-6 | |

| Record name | 3-[4-(Ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B3046556.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)

![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)